molecular formula C12H10O3S B14407144 2-(2-Hydroxyethylsulfanyl)naphthalene-1,4-dione CAS No. 83293-77-0

2-(2-Hydroxyethylsulfanyl)naphthalene-1,4-dione

Katalognummer: B14407144
CAS-Nummer: 83293-77-0
Molekulargewicht: 234.27 g/mol
InChI-Schlüssel: IBLOZMPODBITIK-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

2-(2-Hydroxyethylsulfanyl)naphthalene-1,4-dione is a chemical compound with the molecular formula C12H10O3S It is a derivative of naphthoquinone, characterized by the presence of a hydroxyethylsulfanyl group attached to the naphthalene ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-Hydroxyethylsulfanyl)naphthalene-1,4-dione typically involves the reaction of 2-hydroxy-1,4-naphthoquinone with 2-mercaptoethanol. The reaction is usually carried out in the presence of a base, such as sodium hydroxide, under mild conditions. The process involves the nucleophilic addition of the thiol group to the quinone, followed by oxidation to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the recovery and reuse of solvents and reagents are crucial for cost-effective and environmentally friendly production.

Analyse Chemischer Reaktionen

Types of Reactions

2-(2-Hydroxyethylsulfanyl)naphthalene-1,4-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the quinone moiety to hydroquinone derivatives.

    Substitution: Electrophilic substitution reactions can occur at the naphthalene ring, leading to various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium

Eigenschaften

CAS-Nummer

83293-77-0

Molekularformel

C12H10O3S

Molekulargewicht

234.27 g/mol

IUPAC-Name

2-(2-hydroxyethylsulfanyl)naphthalene-1,4-dione

InChI

InChI=1S/C12H10O3S/c13-5-6-16-11-7-10(14)8-3-1-2-4-9(8)12(11)15/h1-4,7,13H,5-6H2

InChI-Schlüssel

IBLOZMPODBITIK-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=O)C=C(C2=O)SCCO

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.